SDZ 220-040 -

SDZ 220-040

Catalog Number: EVT-1181940
CAS Number:
Molecular Formula: C16H16Cl2NO6P
Molecular Weight: 420.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SDZ 220-040 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor [, , , ]. NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory in the central nervous system. The GluN2B subunit plays a critical role in various neurological and psychiatric disorders. As a selective antagonist, SDZ 220-040 blocks the activity of GluN2B-containing NMDA receptors without affecting other NMDA receptor subtypes [, , , ].

L689,560

  • Compound Description: L689,560 is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. [, ]
  • Relevance: L689,560 is structurally related to SDZ 220-040 and both compounds bind to the GluN2B subunit. [, ] The co-crystal structures of GluN1b-GluN2B NMDA receptor with both SDZ 220-040 and L689,560 provide insights into the binding modes and potential interactions of these antagonists with the receptor. [, ] These studies help understand the structure-activity relationship of GluN2B antagonists, including SDZ 220-040.

Glycine

  • Compound Description: Glycine is a co-agonist of the NMDA receptor. It binds to the GluN1 subunit and is required for receptor activation. []
  • Relevance: While not structurally related to SDZ 220-040, glycine plays a crucial role in the function of the NMDA receptor. [] The study investigating the crystal structure of the GluN1/GluN2A ligand-binding domain complexed with glycine and SDZ 220-040 provides insights into the competitive binding of SDZ 220-040 with agonists like glycine. [] This information helps understand the mechanism of action of SDZ 220-040 as an NMDA receptor antagonist.
Source and Classification

SDZ 220-040 was developed as part of research aimed at understanding and modulating glutamatergic signaling pathways in the brain. It is classified as an NMDA receptor antagonist, specifically targeting the GluN2B subtype of the NMDA receptor complex. This classification is significant as it distinguishes SDZ 220-040 from other NMDA receptor antagonists that may target different subunits or have varying mechanisms of action .

Synthesis Analysis

Methods of Synthesis

  1. Starting Materials: The synthesis likely begins with readily available amino acids and chlorinated phenolic compounds.
  2. Phosphonomethylation: A key step involves the introduction of a phosphonomethyl group, which can be achieved through reactions involving phosphorous derivatives.
  3. Chlorination: The dichlorination step is crucial for achieving the specific substitution pattern on the biphenyl moiety.
  4. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product in high purity.

Specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but remain proprietary to manufacturers .

Mechanism of Action

Description of Mechanism

SDZ 220-040 primarily acts as a competitive antagonist at the NMDA receptor's GluN2B subtype:

  • Binding Dynamics: It binds to the ligand-binding domain of the GluN2B subunit, blocking glutamate's action and preventing channel opening.
  • Impact on Signaling: By inhibiting NMDA receptor activation, SDZ 220-040 modulates excitatory neurotransmission and can influence various neurological processes such as synaptic plasticity and neuroprotection.

Research indicates that this compound's antagonistic effects can lead to significant changes in neuronal signaling pathways associated with learning and memory .

Introduction to NMDA Receptor Pharmacology

Overview of NMDA Receptor Structure and Function

N-methyl-D-aspartate receptors represent a specialized subfamily of ionotropic glutamate receptors that function as heterotetrameric ligand-gated ion channels. These receptors are architecturally organized into four distinct domains: an amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel pore, and a carboxy-terminal domain (CTD) [1]. The canonical NMDA receptor assembly comprises two obligatory glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits, adopting a precise GluN1–N2–N1–N2 stoichiometry around the central ion channel pore [1] [4]. This arrangement creates a complex with dual agonist requirement—glycine (or D-serine) must bind GluN1 subunits while glutamate simultaneously binds GluN2 subunits—for efficient channel activation [1] [9].

The GluN1 subunit exists in eight distinct splice variants (GluN1-1a/b to GluN1-4a/b), contributing to functional diversity. The GluN2 subunits demonstrate greater heterogeneity with four phylogenetically distinct subtypes (GluN2A through GluN2D) that confer unique biophysical and pharmacological properties to the receptor complex [1] [2]. Unlike other ionotropic glutamate receptors, NMDA receptors exhibit voltage-dependent blockade by magnesium ions (Mg²⁺), high calcium (Ca²⁺) permeability, and characteristically slow activation kinetics [1] [9]. These functional properties underpin their critical physiological roles in synaptic plasticity, learning, and memory formation. The calcium flux through activated NMDA receptors serves as the primary trigger for long-term potentiation, the molecular correlate of memory [1] [2] [9].

Table 1: Fundamental Properties of NMDA Receptors

PropertyCharacteristicsFunctional Significance
Subunit CompositionHeterotetrameric (2 GluN1 + 2 GluN2) with GluN1-GluN2-GluN1-GluN2 arrangementDetermines ligand specificity and receptor trafficking
Agonist RequirementsDual binding: Glycine/D-serine at GluN1 + Glutamate at GluN2Ensures coincidence detection in synaptic activation
Ion PermeabilityHigh Ca²⁺ permeability (PCa/PNa ~10.6)Triggers intracellular signaling cascades for plasticity
Voltage DependenceBlocked by physiological Mg²⁺ concentrations at resting membrane potentialsPrevents excessive activation; confers voltage sensitivity
Channel KineticsSlow activation (10-100 ms) and deactivation (100-1000 ms)Enables temporal integration of synaptic signals
Modulatory SitesZn²⁺, polyamines, protons, and various allosteric modulators bind ATD and LBDFine-tunes receptor activity under physiological and pathological conditions

Recent cryo-electron microscopy studies have revealed that agonist binding induces profound conformational changes within the LBD, which are allosterically coupled to the transmembrane domain via linker regions. This mechanical transduction culminates in the separation of the transmembrane helices, creating a cation-permeable pore [4]. The ATD serves as a critical regulatory domain where allosteric modulators bind to influence receptor gating. Unlike AMPA and kainate receptors, NMDA receptors exhibit extensive ATD-LBD interactions that contribute to their complex gating behavior and modulation [1] [4] [8].

Role of NMDA Receptors in Neurological and Neuropsychiatric Disorders

Dysregulation of NMDA receptor signaling represents a fundamental pathophysiological mechanism in numerous neurological and neuropsychiatric conditions. Both hyperfunction and hypofunction of these receptors have been implicated in distinct disease processes. Excitotoxicity—the pathological process whereby excessive glutamate release leads to neuronal damage—primarily occurs through NMDA receptor overactivation [2] [9]. Under normal physiological conditions, synaptic glutamate concentrations are tightly regulated by astrocytic reuptake mechanisms. However, in neurodegenerative disorders, compromised glutamate homeostasis results in sustained activation of extrasynaptic NMDA receptors, particularly those containing GluN2B subunits [2] [9].

This pathological overstimulation triggers massive calcium influx that overwhelms cellular calcium-buffering mechanisms. The resulting calcium overload initiates a cascade of deleterious events including mitochondrial dysfunction, oxidative stress, protease activation, and ultimately neuronal apoptosis [2] [9]. This excitotoxic cascade represents a final common pathway in several neurodegenerative disorders. In Alzheimer's disease, amyloid-β oligomers may potentiate NMDA receptor activity and promote synaptic loss, while in Parkinson's disease, excitotoxicity contributes to the degeneration of dopaminergic neurons in the substantia nigra [9]. Huntington's disease involves direct potentiation of NMDA receptor currents by mutant huntingtin protein, rendering striatal neurons exceptionally vulnerable to glutamate-mediated excitotoxicity [2].

Beyond neurodegeneration, NMDA receptor dysfunction has been implicated in psychiatric conditions. Schizophrenia has been associated with NMDA receptor hypofunction on cortical GABAergic interneurons, leading to disrupted thalamocortical signaling and the emergence of psychotic symptoms [1]. Conversely, enhanced NMDA receptor signaling in the limbic system may contribute to the pathophysiology of depression and anxiety disorders. The receptors are also implicated in chronic pain conditions (through central sensitization in the spinal cord), epilepsy (via neuronal hyperexcitability), and stroke (where ischemic glutamate release triggers excitotoxic cell death in the penumbra) [1] [9].

Recent discoveries have extended the pathophysiological relevance of NMDA receptors beyond neurological contexts. Certain neuroendocrine tumors and breast cancers express functional NMDA receptors that promote invasive growth and brain metastasis [4]. This oncogenic signaling appears to involve NMDA receptor-mediated activation of mitogenic pathways and enhancement of metastatic potential through calcium-dependent mechanisms.

Competitive Antagonism as a Therapeutic Strategy

Competitive NMDA receptor antagonists represent a pharmacologically precise approach to modulate receptor hyperfunction by directly competing with endogenous agonists at the ligand-binding domains. These compounds can be categorized based on their subunit specificity: GluN1-targeted antagonists compete with glycine/D-serine, while GluN2-targeted antagonists compete with glutamate [4]. The therapeutic rationale for competitive antagonism lies in its potential to normalize excessive NMDA receptor activity while preserving basal neurotransmission essential for cognitive function—a significant advantage over non-competitive channel blockers that completely abolish receptor function [2] [9].

SDZ 220-040 [(S)-α-Amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid] exemplifies a potent and selective competitive antagonist targeting the glutamate-binding site of GluN2 subunits. With a pKi value of 8.5, it demonstrates high affinity for NMDA receptors while exhibiting selectivity over other receptor systems [3] [5] . Structurally, SDZ 220-040 belongs to the biphenyl-derivative class of phosphono amino acid compounds, featuring a phosphonomethyl group at the 5-position and dichloro substitution on the biphenyl moiety—structural elements critical for its pharmacological profile [7]. This compound was developed through systematic structure-activity relationship studies aimed at optimizing receptor affinity and subunit selectivity [3].

The molecular mechanism underlying SDZ 220-040's antagonism was elucidated through high-resolution cryo-electron microscopy studies. When bound to the GluN2B LBD, SDZ 220-040 stabilizes an open-cleft conformation that prevents the domain closure typically induced by glutamate binding [4]. This "trapped-open" conformation maintains tension on the linker connecting the LBD to the transmembrane domain, thereby preventing the conformational rearrangements necessary for ion channel opening [4]. Crucially, this antagonistic effect occurs without disrupting the overall architecture of the ATD-LBD complex, highlighting the precise nature of competitive inhibition at the molecular level [4].

Properties

Product Name

SDZ 220-040

IUPAC Name

(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid

Molecular Formula

C16H16Cl2NO6P

Molecular Weight

420.2 g/mol

InChI

InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1

InChI Key

NYZFUZCCDOSQBG-AWEZNQCLSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N

Synonyms

(S)-2-amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.